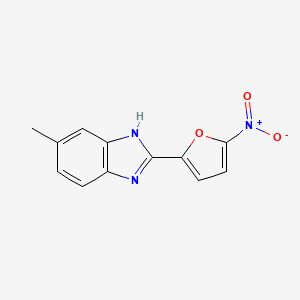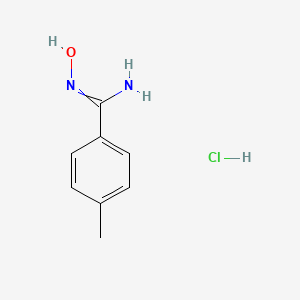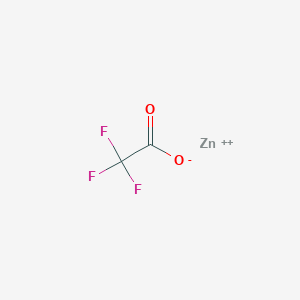
6-methyl-2-(5-nitrofuran-2-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(5-nitrofuran-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines a benzimidazole core with a nitrofuran moiety. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. The presence of both the benzimidazole and nitrofuran groups contributes to its unique chemical and pharmacological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(5-nitrofuran-2-yl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Nitrofuran Moiety: The nitrofuran group can be introduced through a nitration reaction, where furan is treated with a mixture of nitric acid and sulfuric acid to yield 5-nitrofuran.
Coupling Reaction: The final step involves coupling the benzimidazole core with the nitrofuran moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration step and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidative products.
Reduction: The nitro group in the nitrofuran can be reduced to an amino group under reducing conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole core can undergo substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents like N-bromosuccinimide (NBS) and electrophiles like alkyl halides.
Major Products
Oxidation: Oxidative products of the nitrofuran moiety.
Reduction: Amino derivatives of the nitrofuran moiety.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Methyl-2-(5-nitrofuran-2-yl)-1H-benzo[d]imidazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its antimicrobial properties. It has shown activity against a range of bacterial strains, making it a candidate for the development of new antibiotics .
Medicine
In medicine, 5-Methyl-2-(5-nitrofuran-2-yl)-1H-benzo[d]imidazole is investigated for its potential anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as antimicrobial coatings and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(5-nitrofuran-2-yl)-1H-benzo[d]imidazole involves its interaction with cellular components. The nitrofuran moiety can undergo reduction within the cell, leading to the generation of reactive intermediates that can damage DNA and other cellular structures . The benzimidazole core can interact with various enzymes and proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A nitroimidazole antibiotic used to treat anaerobic bacterial infections.
Tinidazole: Another nitroimidazole antibiotic with similar uses to metronidazole.
Dimetridazole: A nitroimidazole used in veterinary medicine.
Uniqueness
5-Methyl-2-(5-nitrofuran-2-yl)-1H-benzo[d]imidazole is unique due to the combination of the benzimidazole and nitrofuran moieties This dual structure provides a broader range of biological activities compared to compounds with only one of these groups
Properties
CAS No. |
113608-76-7 |
|---|---|
Molecular Formula |
C12H9N3O3 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
6-methyl-2-(5-nitrofuran-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C12H9N3O3/c1-7-2-3-8-9(6-7)14-12(13-8)10-4-5-11(18-10)15(16)17/h2-6H,1H3,(H,13,14) |
InChI Key |
BVDWIVURZYHTBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B11818862.png)
![2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]-](/img/structure/B11818867.png)












